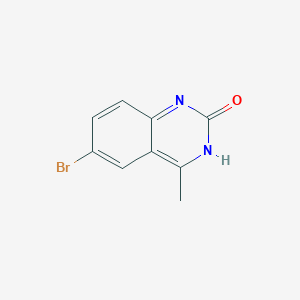

6-Bromo-4-methylquinazolin-2-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

6-bromo-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |

InChI Key |

RFGJVDCUAVKYLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=O)N1)Br |

Origin of Product |

United States |

Strategic Approaches to the Chemical Synthesis of 6 Bromo 4 Methylquinazolin 2 Ol

Retrosynthetic Analysis of the 6-Bromo-4-methylquinazolin-2-OL Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 6-Bromo-4-methylquinazolin-2-OL, a primary disconnection can be made at the amide bond within the pyrimidinone ring of the quinazoline (B50416) structure. This leads to a substituted anthranilamide derivative as a key intermediate.

Further disconnection of this intermediate suggests a retrosynthetic pathway starting from 5-bromoanthranilic acid. The introduction of the remaining atoms of the quinazolinone ring can be envisioned through the reaction of this anthranilic acid derivative with a suitable C2N1 synthon. Specifically, the 4-methyl and 2-ol (keto) functionalities can be installed by cyclization with a reagent that can provide these groups. This retrosynthetic strategy highlights 5-bromoanthranilic acid as a crucial and readily available starting material for the synthesis of 6-Bromo-4-methylquinazolin-2-OL.

Quinazoline Ring Construction Methodologies Applicable to Position 2, 4, and 6 Functionalization

The construction of the quinazoline ring is a pivotal step in the synthesis of 6-Bromo-4-methylquinazolin-2-OL. Several methodologies can be employed to achieve the desired functionalization at positions 2, 4, and 6.

A widely utilized method for the synthesis of quinazolin-4(3H)-ones, which are tautomers of 4-hydroxyquinazolines, is the cyclocondensation of anthranilic acid derivatives. The Niementowski quinazoline synthesis, for instance, involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline. acs.org In the context of 6-Bromo-4-methylquinazolin-2-OL, 5-bromoanthranilic acid serves as the ideal precursor for incorporating the C6-bromo substituent. researchgate.net The reaction of 5-bromoanthranilic acid with an appropriate reagent, such as N-acetylanthranilamide or a related compound, can lead to the formation of the desired quinazolinone ring with the methyl group at the 4-position. The reaction of anthranilic acid with N-bromosuccinimide (NBS) can produce 5-bromoanthranilic acid. researchgate.net This intermediate can then be reacted with phenyl isothiocyanate to form a key intermediate, which upon further reaction with alkyl halides can yield quinazoline-4-one derivatives. researchgate.net

| Precursor | Reagent | Product | Reference |

| Anthranilic acid | N-bromosuccinimide (NBS) | 5-bromoanthranilic acid | researchgate.net |

| 5-bromoanthranilic acid | Phenyl isothiocyanate | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | researchgate.net |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkyl halides | 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one | researchgate.net |

This table showcases a synthetic route starting from anthranilic acid to produce functionalized 6-bromoquinazolin-4-ones.

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. These reactions are highly efficient and atom-economical. For the synthesis of quinazoline scaffolds, MCRs can involve the reaction of an anthranilic acid derivative, an aldehyde, and a source of ammonia or an amine. While highly versatile, the specific application of MCRs to the synthesis of 6-Bromo-4-methylquinazolin-2-OL would require careful selection of components to ensure the correct substitution pattern.

An alternative approach to the quinazoline core involves the use of 2-aminobenzylamine derivatives. These compounds can undergo condensation with various reagents to form the quinazoline ring. For example, the reaction of a 2-aminobenzylamine with an α-keto acid can lead to the formation of a quinazoline through a condensation and subsequent decarboxylation, a process that can be facilitated by visible light catalysis. researchgate.net This method offers a metal-free and environmentally friendly route to quinazolines.

Regioselective Introduction of the 6-Bromo Substituent onto the Quinazoline Framework

The introduction of a bromine atom at the 6-position of the quinazoline framework is a critical step in the synthesis of the target molecule. The most straightforward and commonly employed strategy is to start with a precursor that already contains the bromine atom at the desired position. 5-Bromoanthranilic acid is the most logical choice for this purpose. researchgate.net The bromine atom in this starting material is positioned such that it will be located at the 6-position of the resulting quinazoline ring after cyclization.

Direct bromination of a pre-formed 4-methylquinazolin-2-ol scaffold presents a challenge in terms of regioselectivity. Electrophilic substitution reactions on the quinazoline ring can lead to a mixture of products. The position of substitution is influenced by the existing substituents and the reaction conditions. For quinazoline itself, nitration, an electrophilic substitution, occurs at the 6-position. nih.gov However, the directing effects of the methyl and hydroxyl (keto) groups in 4-methylquinazolin-2-ol would need to be carefully considered to achieve selective bromination at the 6-position. Given the reliability and high regioselectivity of using a pre-brominated starting material, this remains the preferred synthetic strategy.

Approaches for the Site-Specific Introduction of the 4-Methyl Substituent

The site-specific introduction of the methyl group at the 4-position of the quinazolin-2-ol (B1296456) ring is intrinsically linked to the choice of the ring construction methodology. In the context of the Niementowski synthesis, which utilizes an anthranilic acid derivative, the choice of the coupling partner is crucial for introducing the C4-substituent. acs.org To obtain a 4-methylquinazolin-2-ol, a reagent that can provide the N1-C2(=O)-N3 fragment and the C4-methyl group is required. This can be achieved by reacting 5-bromoanthranilic acid with a derivative of acetamide or a related synthon that can undergo cyclization to form the desired product.

Another potential route involves the reaction of a 2-aminobenzonitrile with a methyl ketone. This approach can lead to the formation of the quinazoline ring with the methyl group at the 4-position, although it may yield a quinazoline rather than a quinazolin-2-ol directly, which would then require a subsequent oxidation or hydrolysis step. The reaction of 2-aminophenyl ketones with amines, catalyzed by ruthenium, can also produce quinazoline derivatives. nih.gov

| Starting Material | Reagent(s) | Key Feature |

| 5-Bromoanthranilic acid | Acetamide derivative | Niementowski synthesis, directly installs the 4-methyl group. |

| 5-Bromo-2-aminobenzonitrile | Methyl ketone | Forms the quinazoline ring, may require further steps for the 2-ol functionality. |

| 1-(2-amino-5-bromophenyl)ethanone | Amine | Ruthenium-catalyzed synthesis of the quinazoline core. |

This table summarizes different approaches for the site-specific introduction of the 4-methyl substituent.

Strategies for Introducing the 2-Hydroxyl Functionality (or its Tautomeric Keto Form)

The formation of the quinazolin-2-one core, which features a hydroxyl group at the C2 position (existing in tautomeric equilibrium with its keto form, quinazolin-2(1H)-one), is a critical step in the synthesis of 6-Bromo-4-methylquinazolin-2-OL. This transformation typically involves the cyclization of a suitably substituted anthranilic acid derivative.

One of the most fundamental and widely used methods involves the reaction of an anthranilic acid with a one-carbon synthon, such as urea or its derivatives. For the target molecule, the synthesis would commence with 2-amino-5-bromobenzoic acid. The reaction of this precursor with urea, often under thermal conditions, leads to the formation of the quinazolinone ring system. This process involves an initial acylation followed by an intramolecular cyclization and dehydration to yield the desired heterocyclic core.

Another established strategy is the condensation of anthranilic acid derivatives with chloroacetyl chloride to produce an N-acyl anthranilic acid. nih.gov This intermediate can then be cyclized and dehydrated, often using acetic anhydride, to form a benzoxazinone intermediate. nih.gov Subsequent reaction with an appropriate amine source can yield the final quinazolinone product. nih.gov

The Niementowski quinazoline synthesis is another classic method, which involves the reaction of anthranilic acids with amides at high temperatures to construct the 3H-quinazolin-4-one ring. frontiersin.org While traditionally requiring harsh conditions, modern adaptations, including the use of microwave irradiation, have improved the efficiency of this route. frontiersin.org

A summary of common precursors for quinazolinone synthesis is presented below.

| Starting Material | Reagent | Key Transformation |

| Anthranilic Acid | Urea / Cyanates | Cyclocondensation |

| Anthranilic Acid | Chloroacetyl Chloride / Acetic Anhydride | Acylation and cyclodehydration |

| Anthranilic Acid | Amides | Niementowski Reaction |

| Isatoic Anhydride | Amines | Ring-opening and cyclization mdpi.com |

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

To overcome the limitations of classical synthetic methods, such as long reaction times, high temperatures, and the use of hazardous reagents, several advanced methodologies have been developed. These techniques offer greener, faster, and often more efficient routes to quinazolinone derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. frontiersin.org In the context of quinazolinone synthesis, microwave-assisted methods provide a rapid and efficient alternative to conventional heating. sci-hub.catrsc.orgnih.gov For instance, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be performed under microwave irradiation in water, offering a green and rapid pathway to quinazolinone derivatives. sci-hub.cat This method is applicable to a broad range of substrates and can provide moderate to high yields in minutes. sci-hub.cat

A one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols has been developed using microwave irradiation under solvent-free conditions, with a commercial copper catalyst. nih.gov This approach is noted for affording the desired products in moderate to high yields, demonstrating that microwave radiation can significantly increase reaction reactivity compared to conventional oil bath heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinazolinone Derivative nih.gov

| Method | Conditions | Time | Yield |

| Conventional Heating | Oil Bath, 16 hours | 16 h | 55% |

| Microwave-Assisted | 130 °C, 2 hours | 2 h | Up to 90% |

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often simplifying purification procedures. The synthesis of quinazolin-4(3H)-one derivatives has been successfully achieved under these conditions. One such method involves reacting anthranilic acid with various amides in the presence of montmorillonite K-10 clay as a reusable catalyst. slideshare.netresearchgate.net The reactants are mixed in a mortar and heated, leading to the formation of the product without the need for a solvent. researchgate.net This approach is not only environmentally friendly but also efficient.

Additionally, solvent-free microwave-assisted syntheses have been reported. For example, fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides high yields of quinazolino[4,3-b]quinazolin-8-ones with short reaction times and simple work-up procedures. frontiersin.org

Photocatalysis using visible light has gained significant traction as a mild and sustainable method for driving organic reactions. The synthesis of quinazolinones can be achieved through visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov This reaction often employs an organic dye, such as fluorescein, as a photocatalyst and proceeds at room temperature, avoiding the need for metal catalysts or harsh oxidants. nih.govresearchgate.net

Notably, some protocols have been developed that proceed without any external photocatalyst or additive. rsc.org For example, the reaction of benzyl bromides with 2-aminobenzamides can be mediated by visible light from a simple blue LED in the air at room temperature. rsc.org Another catalyst-free method involves the reaction of 2-aminobenzamides with alkenes, where molecular oxygen from an oxygen balloon acts as a clean oxidant under blue LED irradiation. rsc.org These methods represent a highly desirable green and safe approach, circumventing the use of harsh or environmentally hazardous reaction conditions. rsc.org The combination of enzymatic catalysis and photocatalysis has also been reported as a fast and highly efficient method for synthesizing functionalized quinazolinones, achieving high yields in short timeframes. nih.gov

Fundamental Reaction Mechanisms Governing 6 Bromo 4 Methylquinazolin 2 Ol Formation and Transformations

Mechanistic Pathways of Quinazoline (B50416) Ring Cyclization

The formation of the quinazoline ring, a bicyclic aromatic heterocycle, is a critical step in the synthesis of 6-Bromo-4-methylquinazolin-2-OL. This process can be achieved through several mechanistic pathways, primarily involving intramolecular cyclization reactions.

Nucleophilic Addition and Subsequent Elimination Sequences

A prevalent mechanism for the formation of the quinazolin-2-one core involves a sequence of nucleophilic addition and elimination reactions. A common strategy, analogous to the Niementowski quinazoline synthesis, begins with the reaction of an appropriately substituted anthranilic acid derivative with a suitable amide or a precursor that can generate an amide-like intermediate. mdpi.comchemrxiv.org

For the synthesis of 6-Bromo-4-methylquinazolin-2-OL, a plausible pathway starts with 5-bromoanthranilic acid. The reaction is initiated by the nucleophilic attack of the amino group of the anthranilic acid derivative onto a carbonyl carbon of a reagent that will ultimately form the C2 and N3 of the quinazoline ring. This is followed by an intramolecular cyclization where the amide nitrogen attacks the carbonyl group of the anthranilic acid, leading to a tetrahedral intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of the stable, fused heterocyclic ring system.

Table 1: Key Steps in Quinazoline Ring Formation via Nucleophilic Addition-Elimination

| Step | Description |

| 1. Initial Nucleophilic Attack | The amino group of the substituted anthranilic acid attacks an external carbonyl group. |

| 2. Intermediate Formation | Formation of an N-acylanthranilic acid or a similar intermediate. |

| 3. Intramolecular Cyclization | The amide nitrogen attacks the carboxylic acid (or its derivative) of the anthranilic acid moiety. |

| 4. Dehydration | Elimination of a water molecule to form the aromatic quinazolinone ring. |

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael reaction presents another powerful strategy for the construction of the quinazoline framework, particularly for hydroquinazoline derivatives which can be subsequently oxidized. nih.govrsc.org This reaction involves the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system.

In the context of 6-Bromo-4-methylquinazolin-2-OL synthesis, a precursor could be designed to contain both the nucleophilic amino group and a Michael acceptor. For instance, a substituted 2-aminobenzamide derivative with an appropriately placed α,β-unsaturated ester or ketone moiety could undergo an intramolecular aza-Michael addition. This cyclization would be catalyzed by a base, which deprotonates the nitrogen nucleophile, increasing its reactivity towards the Michael acceptor. The resulting cyclic intermediate can then be further transformed to yield the final quinazolinone product. The efficiency and stereoselectivity of such reactions can often be controlled through the use of chiral catalysts. nih.gov

Mechanisms of Substituent Introduction and Modification

The specific substitution pattern of 6-Bromo-4-methylquinazolin-2-OL, with a bromine atom at position 6 and a methyl group at position 4, is achieved through carefully chosen starting materials or subsequent modification of the quinazoline core.

Electrophilic Aromatic Bromination (if applicable to precursors)

The introduction of the bromine atom at the 6-position is typically accomplished by starting with a precursor that already contains the bromine atom in the desired location on the benzene (B151609) ring. A common precursor is 5-bromoanthranilic acid, which can be synthesized via the electrophilic aromatic bromination of anthranilic acid. nih.gov

The mechanism of this bromination involves the attack of the electron-rich aromatic ring of the precursor (such as aniline or acetophenone derivatives) on an electrophilic bromine species, often generated from reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. reddit.comnih.govlibretexts.org The amino group of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. To achieve selective monobromination at the para position (which corresponds to the 5-position in 2-aminoacetophenone), the reactivity of the amino group may need to be moderated, for example, by acetylation. researchgate.net

Table 2: Electrophilic Aromatic Bromination of an Aniline Derivative

| Step | Description |

| 1. Generation of Electrophile | Formation of a polarized bromine species (e.g., Br⁺). |

| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophilic bromine. |

| 3. Formation of Sigma Complex | A resonance-stabilized carbocation intermediate (arenium ion) is formed. |

| 4. Deprotonation | A base removes a proton from the carbon bearing the bromine, restoring aromaticity. |

Nucleophilic Substitution Reactions in Quinazoline Synthesis

Nucleophilic substitution reactions are crucial for introducing or modifying substituents on the quinazoline ring, particularly at the 2- and 4-positions. A common synthetic strategy involves the preparation of a 2,4-dichloroquinazoline derivative, which can then undergo selective nucleophilic substitution.

For the synthesis of 6-Bromo-4-methylquinazolin-2-OL, a hypothetical route could involve a 6-bromo-2,4-dichloroquinazoline intermediate. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. zenodo.org This allows for the selective introduction of a methyl group at the 4-position via a nucleophilic substitution reaction, for example, using an organometallic reagent. Subsequently, the chlorine at the 2-position could be hydrolyzed to a hydroxyl group, or the 2-chloro-4-methyl derivative could be directly converted to the 2-ol tautomer.

The mechanism for these substitutions is typically a nucleophilic aromatic substitution (SNAr) process. This involves the addition of a nucleophile to the electron-deficient quinazoline ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (e.g., chloride). mdpi.com

Exploration of Tautomeric Equilibrium Mechanisms (e.g., 2-Hydroxyl vs. 2(1H)-keto form)

6-Bromo-4-methylquinazolin-2-OL exists in a tautomeric equilibrium between the 2-hydroxyl (enol) form and the 2(1H)-keto (amide) form, also known as quinazolin-2(1H)-one. In the solid state and in most solvents, the keto form is generally the more stable and therefore the predominant tautomer.

This keto-enol tautomerism is a proton transfer process that can be catalyzed by either acid or base.

Acid-catalyzed mechanism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, making the α-carbon more susceptible to deprotonation. A base (such as a solvent molecule) then removes a proton from the N1 position, and the electrons from the N-H bond move to form a C=N double bond, while the electrons from the C=O double bond move to the oxygen, resulting in the formation of the enol (2-hydroxyl) form.

Base-catalyzed mechanism: A base can deprotonate the N1 position of the keto form to generate an enolate-like anion. This anion is resonance-stabilized, with the negative charge delocalized over the nitrogen and oxygen atoms. Subsequent protonation of the oxygen atom by a proton source (like a solvent molecule) yields the enol tautomer.

The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the quinazoline ring. The stability of the keto form is often attributed to the greater strength of the C=O double bond compared to the C=C double bond and the stability of the amide resonance.

Table 3: Comparison of Tautomeric Forms of 6-Bromo-4-methylquinazolin-2-OL

| Feature | 2-Hydroxyl (Enol) Form | 2(1H)-Keto (Amide) Form |

| Functional Group | Hydroxyl (-OH) at C2 | Carbonyl (C=O) at C2 |

| Aromaticity | Fully aromatic pyrimidine (B1678525) ring | Pyrimidine ring with an amide group |

| Stability | Generally less stable | Generally more stable |

| Dominance | Minor tautomer in most conditions | Predominant tautomer |

Role of Catalysis in Reaction Efficiency, Regioselectivity, and Stereoselectivity

Catalysis is fundamental to the synthesis and functionalization of the 6-Bromo-4-methylquinazolin-2-ol scaffold, providing critical control over reaction outcomes. The use of catalysts allows for the formation and transformation of the quinazolinone core under milder conditions, with enhanced yields, and with precise control over which parts of the molecule react. This control is categorized into three key aspects: reaction efficiency, regioselectivity, and stereoselectivity.

Transition metal-catalyzed reactions, in particular, have become indispensable tools for the construction and derivatization of quinazoline scaffolds nih.gov. Catalytic processes not only improve the economic and environmental profile of synthetic routes but also enable chemical transformations that would be otherwise unfeasible.

Reaction Efficiency

Catalysts significantly enhance the efficiency of reactions involved in the synthesis and transformation of 6-Bromo-4-methylquinazolin-2-ol and related compounds. This is typically observed through increased reaction rates (shorter reaction times), higher product yields, and the ability to conduct reactions under more benign conditions (lower temperatures and pressures).

Transition metals such as palladium, copper, ruthenium, and iron are frequently employed to facilitate the formation of the quinazolinone ring and its subsequent modification nih.govmdpi.com. For instance, in transformations of the bromo-substituted ring, palladium catalysts are crucial for cross-coupling reactions. The choice of catalyst and ligands can dramatically impact the yield and reaction time. In Suzuki-Miyaura cross-coupling reactions involving 6-bromoquinazolines, certain palladium catalysts have been shown to be superior. While some catalysts require elevated temperatures and long reaction times, more advanced catalyst systems can achieve complete conversion in shorter periods and at lower temperatures researchgate.net.

The table below illustrates the effect of different palladium catalysts on the efficiency of Suzuki-Miyaura cross-coupling reactions of a 6-bromo-quinazolinone substrate, demonstrating the pivotal role of the catalytic system in achieving high yields.

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(dcpf) | THP | Room Temp. | 36 | High | researchgate.net |

| PdCl₂(dtbpf) | THP | Room Temp. | 36 | High | researchgate.net |

| PdCl₂(dcpf) | Dioxane | Reflux | 8 | Improved | researchgate.net |

| PdCl₂(dtbpf) | Dioxane | Reflux | 8 | Improved | researchgate.net |

Regioselectivity

Regioselectivity refers to the control of reaction at a specific position on a molecule when multiple reactive sites are available. For a molecule like 6-Bromo-4-methylquinazolin-2-ol, which has several distinct carbon and nitrogen atoms, catalytic control is essential for selective functionalization.

The inherent reactivity of different positions on the quinazolinone core can be exploited and guided by catalysts. In metal-catalyzed cross-coupling reactions involving halogenated quinazolines, the reactivity of carbon-halogen bonds follows a general trend: C–I > C–Br >> C–Cl mdpi.com. This predictable reactivity allows for the selective functionalization of a more reactive halogen (like iodine) while leaving a less reactive one (like bromine or chlorine) intact for subsequent reactions. This catalytic and substrate-based control is a cornerstone of building complex, polysubstituted quinazoline derivatives mdpi.com.

Furthermore, catalysts can direct reactions to specific C-H bonds, a process known as C-H functionalization. For example, ruthenium catalysts, guided by a directing group within the molecule, have been used to achieve the exclusive alkenylation at the C5 position of certain quinazolinone conjugates acs.org. This high level of regioselectivity, where the catalyst activates a specific C-H bond over all others, demonstrates a sophisticated level of catalytic control that is crucial for late-stage functionalization and the synthesis of complex derivatives acs.org. Similarly, gold-catalyzed cascade reactions have been developed that exhibit high regioselectivity in the formation of the quinazolinone scaffold itself researchgate.net.

The table below summarizes examples of catalyst-controlled regioselectivity in quinazolinone chemistry.

| Reaction Type | Catalyst System | Selective Site | Principle | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium (Pd) | C-X (X=I, Br, Cl) | Based on C-X bond dissociation energy (C-I > C-Br > C-Cl) | mdpi.com |

| C-H Alkenylation | Ruthenium (Ru) | C5-H | Directing group-assisted cyclometalation | acs.org |

| Cascade Cyclization | Gold (Au) | Ring Formation | Catalyst-controlled cyclization pathway | researchgate.net |

Stereoselectivity

Stereoselectivity is the control over the spatial orientation of atoms in a molecule, leading to the preferential formation of one stereoisomer over another. The core structure of 6-Bromo-4-methylquinazolin-2-ol is planar and achiral, meaning it does not have a non-superimposable mirror image.

In the context of its formation and most common transformations, such as the cross-coupling reactions discussed, new chiral centers are not typically created. Therefore, stereoselectivity is not a governing factor in these specific processes. The role of catalysis in stereoselectivity becomes relevant only when the quinazolinone scaffold is modified to include chiral centers. This could occur, for example, if a substituent introduced via a catalytic reaction is itself chiral or if the reaction creates a new stereocenter on a side chain. While asymmetric catalysis is a powerful tool in organic synthesis, its application to induce chirality directly onto or starting from the simple, achiral 6-Bromo-4-methylquinazolin-2-ol core is not a widely documented area of research. The primary focus of catalysis for this specific compound remains centered on improving reaction efficiency and directing regioselectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-Bromo-4-methylquinazolin-2-OL.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the ¹H NMR spectrum, recorded in CDCl₃, showed distinct signals for different protons. researchgate.net The methyl protons appeared as a singlet at δ 2.58 ppm, while the aromatic protons resonated in the range of δ 6.92-7.68 ppm. researchgate.net The azomethine proton (Hb) was observed as a singlet at δ 9.39 ppm, and the iminic and hydroxyl protons appeared as singlets at δ 9.38 ppm and δ 13.58 ppm, respectively. researchgate.net While this data is for a different molecule, it illustrates the type of information ¹H NMR provides. Specific ¹H NMR spectral data for 6-Bromo-4-methylquinazolin-2-OL would be necessary for its unique structural confirmation.

¹³C NMR Spectroscopy: This method probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about the electronic environment of each carbon. For instance, the ¹³C NMR spectrum of 2'-Bromo-4'-methylacetanilide shows distinct peaks for the methyl carbon and the various aromatic and carbonyl carbons, aiding in the complete structural assignment. chemicalbook.com

A representative table of expected NMR data for 6-Bromo-4-methylquinazolin-2-OL is presented below. Please note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted NMR Data for 6-Bromo-4-methylquinazolin-2-OL

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | Typically 2.0-3.0 | Typically 15-25 |

| Aromatic CH | Typically 7.0-8.5 | Typically 110-140 |

| Quaternary C | - | Typically 120-160 |

| C=O | - | Typically 160-180 |

| NH | Typically 10.0-13.0 | - |

| OH | Typically 10.0-13.0 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Electron Impact (EI) MS, High-Resolution MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electron Impact (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is unique to the molecule's structure and can be used for identification purposes. For 4-bromoaniline, a related substructure, the mass spectrum shows a characteristic pattern that aids in its identification. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass. For 6-bromo-2-methylquinazolin-4-ol, the predicted monoisotopic mass is 237.97418 Da. uni.lu HRMS would be used to confirm this exact mass experimentally.

Table 2: Predicted Mass Spectrometry Data for 6-Bromo-4-methylquinazolin-2-OL

| Ion | Predicted m/z | Adduct | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | 238.98146 | - | 139.1 |

| [M+Na]⁺ | 260.96340 | - | 153.3 |

| [M-H]⁻ | 236.96690 | - | 143.3 |

| [M+NH₄]⁺ | 256.00800 | - | 158.9 |

| [M+K]⁺ | 276.93734 | - | 141.0 |

| [M+H-H₂O]⁺ | 220.97144 | - | 138.9 |

| [M+HCOO]⁻ | 282.97238 | - | 157.6 |

| [M+CH₃COO]⁻ | 296.98803 | - | 154.2 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Bromo-4-methylquinazolin-2-OL, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations. The presence and position of these bands provide direct evidence for the key functional groups in the molecule. bldpharm.comsigmaaldrich.com

Table 3: Expected IR Absorption Bands for 6-Bromo-4-methylquinazolin-2-OL

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (amide) | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide) | 1650-1700 |

| C=C stretch (aromatic) | 1450-1600 |

| C=N stretch | 1600-1650 |

| C-Br stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λ_max_), is a fingerprint of the conjugated system within the molecule. For a related compound, 6-Bromoquinazolin-4-ol, UV-Vis spectroscopy would reveal information about its electronic structure. chemicalbook.com

Fluorescence Spectroscopy: This technique measures the light emitted from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the excited state of the molecule. The fluorescence properties of 6-Bromo-4-methylquinazolin-2-OL would be of interest for potential applications in areas such as bio-imaging or as a fluorescent probe.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For a related compound, (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, X-ray crystallography revealed a nearly planar 2H-chromene ring system and a chair conformation for the morpholine (B109124) ring. researchgate.net This level of detail is invaluable for understanding the molecule's conformation and packing in the solid state. Although no specific X-ray crystallographic data for 6-Bromo-4-methylquinazolin-2-OL was found in the search results, this technique would provide the ultimate proof of its structure if suitable crystals can be obtained. bldpharm.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of conditions (stationary phase and mobile phase).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both the analysis and purification of compounds. bldpharm.com A purity of >98.00% for a related compound, 6-Bromo-4-methylquinolin-2-ol, was determined by HPLC, demonstrating the utility of this technique for quality control. glpbio.com By using a suitable column and mobile phase, HPLC can separate 6-Bromo-4-methylquinazolin-2-OL from any impurities, and the area of the peak in the chromatogram is proportional to the amount of the compound present. researchgate.netuni.lubldpharm.comsigmaaldrich.comresearchgate.net

Table 4: Chromatographic Data for Purity Assessment

| Technique | Parameter | Typical Value/Observation |

|---|---|---|

| TLC | Rf | Varies with solvent system |

| HPLC | Retention Time (t_R) | Varies with column and mobile phase |

| HPLC | Purity | Typically >95% for a purified sample |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For 6-Bromo-4-methylquinazolin-2-OL, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. frontiersin.org A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions showing positive potential (electron-poor areas, susceptible to nucleophilic attack). For quinazoline (B50416) derivatives, the nitrogen atoms and the carbonyl oxygen are typically electron-rich sites. researchgate.net

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), hardness (η), and the electrophilicity index (ω), can also be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure of the molecule's stability and its tendency to react. researchgate.net

Table 1: Predicted Molecular Properties of 6-Bromo-4-methylquinazolin-2-OL and Related Compounds

| Property | Value | Reference |

| Molecular Formula | C9H7BrN2O | nih.gov |

| Molecular Weight | 239.07 g/mol | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior of the Compound

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for exploring the conformational landscape and dynamic behavior of 6-Bromo-4-methylquinazolin-2-OL. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov

For a molecule like 6-Bromo-4-methylquinazolin-2-OL, MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a target protein, as the binding affinity can be highly dependent on the molecule's conformation.

MD simulations can also provide insights into the flexibility of different parts of the molecule. For instance, the methyl group and the bromine atom on the quinazoline ring will exhibit specific vibrational and rotational motions that can be characterized through these simulations. In the context of drug design, understanding the dynamic behavior of a ligand is essential for predicting its binding kinetics and thermodynamics. nih.gov

Quantum Chemical Prediction of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For 6-Bromo-4-methylquinazolin-2-OL, the "-ol" (enol) form can exist in equilibrium with its keto tautomer, 6-Bromo-4-methyl-3H-quinazolin-2-one. Quantum chemical calculations, particularly DFT, are instrumental in predicting the relative stabilities of these tautomers.

By calculating the total electronic energy of each tautomeric form, researchers can determine which form is more stable under a given set of conditions (e.g., in the gas phase or in a specific solvent). The energy difference between the tautomers allows for the prediction of the equilibrium constant for the tautomerization reaction. Generally, for quinazolin-2-ol (B1296456) systems, the keto form is found to be more stable than the enol form.

The choice of the computational method and basis set is critical for obtaining accurate predictions of tautomeric equilibria. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can significantly influence the predicted relative stabilities, as different tautomers may be preferentially stabilized by the solvent. dergipark.org.tr

In Silico Design and Prediction of Novel Quinazoline Derivatives with Desired Reactivity Profiles

The insights gained from computational studies of 6-Bromo-4-methylquinazolin-2-OL can be leveraged for the in silico design of novel quinazoline derivatives with specific, desired reactivity profiles. globalresearchonline.net By systematically modifying the core structure of the molecule—for example, by substituting the bromine atom with other functional groups or by altering the position of the methyl group—researchers can computationally screen a large library of virtual compounds. frontiersin.org

Computational tools can predict how these modifications will affect the electronic properties, reactivity, and even the potential biological activity of the new derivatives. ijfmr.com For instance, if the goal is to design a more potent inhibitor of a particular enzyme, modifications can be made to enhance the molecule's binding affinity to the enzyme's active site. nih.govciteab.comnih.govrsc.org Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, are often used in this context. ijfmr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a set of known quinazoline derivatives and their experimentally determined activities. frontiersin.org These models can then be used to predict the activity of newly designed compounds, further streamlining the drug discovery process. This computational approach allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving time and resources. globalresearchonline.net

Future Directions and Emerging Research Avenues in 6 Bromo 4 Methylquinazolin 2 Ol Chemistry

Development of More Sustainable and Green Synthetic Protocols for Quinazolines

The chemical industry's growing emphasis on environmental stewardship is driving a paradigm shift in the synthesis of heterocyclic compounds like quinazolines. Conventional methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant waste generation. mdpi.com The future of 6-Bromo-4-methylquinazolin-2-OL synthesis lies in the adoption of green chemistry principles.

Recent advancements have highlighted several promising strategies. The use of magnetically recoverable nanocatalysts, for instance, offers a path to efficient synthesis with the significant advantage of easy catalyst separation and reuse. frontiersin.orgresearchgate.net These catalysts, often iron-based, are not only cost-effective but also align with green chemistry goals by minimizing waste. researchgate.net Another innovative approach is the use of visible-light-driven photocatalysis, which allows for the synthesis of quinazoline (B50416) derivatives under mild and eco-friendly conditions. nih.gov Researchers have successfully employed curcumin-sensitized titanium dioxide as a photocatalyst, demonstrating high yields and straightforward product isolation. nih.gov Furthermore, the exploration of safer solvent systems, such as deep eutectic solvents, is gaining traction as a replacement for volatile and hazardous organic solvents. mdpi.com These green synthetic methods not only reduce the environmental impact but also often lead to cleaner and faster reactions. mdpi.com The application of acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by earth-abundant metals like manganese, presents another sustainable pathway that avoids the need for pre-functionalized substrates or harsh oxidants. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Protocols for Quinazolines

| Feature | Conventional Synthesis | Green Synthesis |

| Catalysts | Often homogeneous, noble metal-based | Heterogeneous, magnetically recoverable, earth-abundant metals, photocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions |

| Energy Input | High temperatures, prolonged heating | Mild conditions, visible light, microwave irradiation |

| Atom Economy | Often lower, with stoichiometric byproducts | Higher, with catalytic and multicomponent approaches |

| Waste Generation | Significant | Minimized through catalyst recycling and benign reagents |

| Safety | Use of hazardous reagents and solvents | Inherently safer processes and materials |

Exploration of Novel Catalytic Systems for Chemo- and Regioselective Functionalization

The functionalization of the quinazoline core is crucial for tuning its biological and material properties. The development of novel catalytic systems that can achieve high chemo- and regioselectivity is a key area of future research for derivatives like 6-Bromo-4-methylquinazolin-2-OL. The bromine atom at the 6-position and the methyl group at the 4-position offer specific sites for further chemical modification.

Transition-metal catalysis remains a powerful tool for this purpose. nih.gov The focus is shifting from expensive noble metals to more abundant and less toxic alternatives like manganese, nickel, and iron. nih.gov These metals can catalyze a variety of reactions, including C-H activation, cross-coupling, and cyclization, enabling the introduction of diverse functional groups at specific positions on the quinazoline ring. For example, nickel-catalyzed acceptorless dehydrogenative coupling has been shown to be effective in producing polysubstituted quinazolines. nih.gov

Furthermore, the design of sophisticated ligands plays a critical role in controlling the selectivity of these catalytic reactions. Pincer ligands and N-heterocyclic carbenes (NHCs) are being explored for their ability to fine-tune the electronic and steric properties of the metal center, thereby directing the reaction to the desired site on the quinazoline scaffold. The development of catalysts that can selectively functionalize the C-H bonds of the benzene (B151609) ring portion of 6-Bromo-4-methylquinazolin-2-OL without disturbing the existing bromo and methyl substituents is a significant challenge and a major goal for future research.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are emerging as transformative technologies to address these issues, offering improved efficiency, safety, and scalability. researchgate.net

Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, leading to faster reaction times, higher yields, and purer products. nih.govbohrium.com This precise control over reaction parameters is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.net For the synthesis of 6-Bromo-4-methylquinazolin-2-OL and its derivatives, flow chemistry can enable a more consistent and reproducible manufacturing process. researchgate.net

Advanced Theoretical Modeling for Predictive Chemical Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules with desired properties. For 6-Bromo-4-methylquinazolin-2-OL, advanced theoretical modeling can play a pivotal role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of reaction pathways, identify transition states, and predict the chemo- and regioselectivity of catalytic functionalization reactions. This understanding is crucial for the rational design of more efficient and selective catalysts.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies can establish mathematical relationships between the structural features of quinazoline derivatives and their biological activities. researchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the interactions between quinazoline derivatives and their biological targets, such as enzymes or receptors. nih.govnih.gov By visualizing the binding modes and calculating binding free energies, researchers can gain a detailed understanding of the molecular basis of activity and design new derivatives with improved potency and selectivity. nih.govnih.gov These computational approaches, when used in synergy with experimental work, can significantly accelerate the discovery and development of new quinazoline-based therapeutic agents and functional materials. mdpi.comnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.